molecular formula C3H6NaO5S B12360327 Acetic acid, sulfo-, 1-methyl ester, sodium salt

Acetic acid, sulfo-, 1-methyl ester, sodium salt

Cat. No.: B12360327
M. Wt: 177.13 g/mol
InChI Key: VKBOWQILEDQACA-UHFFFAOYSA-N
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Description

Instead, the evidence focuses on structurally related compounds, including sulfoacetate esters with longer alkyl chains (e.g., octyl, dodecyl, tetradecyl) and sulfosuccinate derivatives. These compounds are widely used as surfactants, emulsifiers, or food additives due to their amphiphilic properties .

Properties

Molecular Formula

C3H6NaO5S

Molecular Weight

177.13 g/mol

InChI

InChI=1S/C3H6O5S.Na/c1-8-3(4)2-9(5,6)7;/h2H2,1H3,(H,5,6,7);

InChI Key

VKBOWQILEDQACA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CS(=O)(=O)O.[Na]

Origin of Product

United States

Preparation Methods

Catalytic Systems and Efficiency

Nickel-based catalysts demonstrate superior performance in sulfonation reactions. Example 2 from CN115448858B reports 90% yield using nickel acetate (0.18 mol) and tetrabutylammonium chloride (0.09 mol) at 75°C. Comparative trials show cobalt sulfate achieves comparable yields (91.1%) but requires higher temperatures (100°C), increasing energy costs. The table below summarizes catalyst impacts on reaction kinetics:

Catalyst System Temperature (°C) Time (h) Yield (%) Purity (%)
Nickel acetate + TBAC 75 1.5 90 99.4
Cobalt sulfate + TEAB 100 0.5 91.1 99.4
Zinc sulfate + TEAC 90 1.5 90.8 99.4

TBAC: Tetrabutylammonium chloride; TEAB: Tetraethylammonium bromide; TEAC: Tetraethylammonium chloride.

Neutralization and Salt Formation

Following sulfonation, neutralization with sodium hydroxide converts the sulfonic acid intermediate to its sodium salt. Patent CN104258781A specifies a two-stage process: initial pH adjustment to 6.5–7.0 using 30% NaOH, followed by methanol-assisted crystallization. Excess methanol (500 mL per mole of intermediate) ensures complete salt precipitation, with residual water content <2 wt% after vacuum drying.

Alternative methods from WO2004063149A1 utilize in-situ neutralization during esterification. Sodium bicarbonate is added directly to the reaction mixture, coupling ester formation and salt precipitation in a single step. This approach reduces processing time by 40% but risks sodium carbonate byproduct formation if pH exceeds 8.0.

Purification and Quality Control

Final purification involves solvent extraction and recrystallization. Patent CN115448858B describes a methanol-water gradient system: crude product is dissolved in hot methanol (60°C), filtered to remove NaCl byproducts, and cooled to 0–5°C for crystallization. This achieves 99.4% chromatographic purity, with iodine values <2 indicating minimal unsaturated impurities.

Industrial-scale production employs continuous distillation columns for solvent recovery. Example 4 in CN115448858B recovers 98% of 1,2-dichloroethane through phase separation, reducing raw material costs by 22%. Residual solvent levels are maintained below 50 ppm via vacuum stripping at 50°C.

Comparative Analysis of Methodologies

Four primary methods dominate industrial synthesis:

  • Chloroform-Sulfuric Acid Method

    • Yield: 85–90%
    • Purity: 95–97%
    • Drawback: Chloroform toxicity requires specialized handling.
  • Aqueous Metal-Catalyzed Method

    • Yield: 90–95%
    • Purity: 99.4%
    • Advantage: Environmentally friendly, water-based system.
  • Direct Neutralization-Esterification

    • Yield: 80–85%
    • Purity: 93–95%
    • Drawback: Requires precise pH control.
  • Two-Stage Crystallization

    • Yield: 88–92%
    • Purity: 98–99%
    • Energy Cost: 15% higher due to multiple heating cycles.

Emerging Techniques and Innovations

Recent advances focus on enzyme-mediated sulfonation. Pilot studies using sulfotransferases demonstrate 70% conversion at 37°C, though industrial scalability remains challenging. Photocatalytic methods with TiO₂ nanoparticles show promise for room-temperature reactions but currently yield <50% product.

Chemical Reactions Analysis

Types of Reactions

Sodium (carbomethoxy)methane sulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into different sulfonate salts.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted sulfonates, depending on the reaction conditions and reagents used.

Scientific Research Applications

Surfactant Applications

One of the primary uses of acetic acid, sulfo-, 1-methyl ester, sodium salt is as a surfactant. Surfactants are compounds that lower the surface tension between two substances, such as oil and water. This compound is particularly effective in:

  • Detergents : Sodium alpha-methyl ester sulfonate is widely used in the formulation of both household and industrial detergents due to its excellent cleaning properties and biodegradability. It serves as an anionic surfactant that enhances the cleaning efficiency of detergent formulations .
  • Emulsifiers : In food and cosmetic industries, this compound acts as an emulsifier that helps in stabilizing oil-in-water emulsions. Its ability to reduce interfacial tension makes it suitable for formulations requiring stable emulsions .
  • Industrial Cleaning Agents : The compound has been utilized in industrial water purification processes. Its formulation can significantly reduce production costs while maintaining effectiveness in removing contaminants from water .

Environmental Applications

The increasing awareness of environmental sustainability has led to the exploration of biodegradable surfactants like sodium alpha-methyl ester sulfonate:

  • Biodegradability : This compound is derived from renewable resources (such as vegetable oils) and is known for its biodegradability. This property makes it a favorable choice for environmentally friendly cleaning products and agricultural applications where chemical runoff can impact ecosystems .
  • Wastewater Treatment : In wastewater treatment facilities, this surfactant aids in the removal of oily contaminants and improves the efficiency of biological treatment processes. Its application can enhance the removal rates of pollutants from industrial effluents .

Pharmaceutical Applications

In the pharmaceutical industry, this compound has potential applications due to its chemical properties:

  • Drug Formulation : The compound can be used as a solubilizing agent in drug formulations, enhancing the solubility and bioavailability of poorly soluble drugs. Its surfactant properties allow for better dispersion in aqueous solutions .
  • Stabilization of Active Ingredients : It can stabilize active pharmaceutical ingredients (APIs) during formulation processes, ensuring consistent delivery and efficacy of medications .

Case Study 1: Detergent Formulation

A study on detergent formulations incorporating sodium alpha-methyl ester sulfonate demonstrated improved cleaning performance compared to traditional surfactants. The formulation showed enhanced soil removal rates and better foaming characteristics, making it suitable for both laundry and dishwashing applications.

Case Study 2: Wastewater Treatment

Research conducted at a municipal wastewater treatment plant highlighted the effectiveness of sodium alpha-methyl ester sulfonate in reducing oil content in effluent streams. The application led to a significant decrease in chemical oxygen demand (COD), showcasing its potential for use in industrial wastewater management.

Mechanism of Action

The mechanism of action of sodium (carbomethoxy)methane sulfonate involves its interaction with molecular targets through its sulfonate group. This group can form coordination bonds with metal ions and participate in hydrogen bonding and hydrophobic interactions. These interactions are crucial in its role as an enzyme inhibitor and in other biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of key sulfoacetate esters and sulfosuccinates based on molecular properties, applications, and safety profiles derived from the evidence.

Table 1: Structural and Functional Comparison of Sulfoacetate Esters and Sulfosuccinates

Compound Name CAS RN Molecular Formula Molecular Weight Key Applications Safety Notes References
Sodium Lauryl Sulfoacetate 1847-58-1 C₁₄H₂₈O₅S·Na 330.415 Cosmetics (surfactant), pharmaceuticals Low irritation potential; safe in topical formulations
Sodium Octyl Sulfoacetate 29462-75-7 C₁₀H₁₉NaO₅S 274.310 Research (HPLC analysis), industrial surfactants Limited toxicity data; lab use only
Sodium Tetradecyl Sulfoacetate 29462-73-5 C₁₆H₃₁NaO₅S 358.47 Specialty surfactants, chemical synthesis No explicit safety data; research-grade
Sodium Dioctyl Sulfosuccinate 577-11-7 C₂₀H₃₇NaO₇S 444.559 Food packaging, laxatives, industrial emulsifiers High aquatic toxicity; restricted use
Sodium Methyl 2-Sulfolaurate (MES) 4016-21-1 C₁₄H₂₇O₅S·Na 322.39 Detergents, biodegradable surfactants Low environmental concern; high biodegradability

Key Findings:

Structural Variations :

  • Alkyl Chain Length : Shorter chains (e.g., octyl) reduce molecular weight and hydrophobicity, impacting surfactant efficiency. Longer chains (e.g., tetradecyl) enhance lipid solubility, making them suitable for specialized emulsifiers .
  • Backbone Differences : Sulfosuccinates (e.g., sodium dioctyl sulfosuccinate) feature a succinic acid backbone, offering higher chelating capacity compared to sulfoacetates .

Applications :

  • Cosmetics : Sodium lauryl sulfoacetate is preferred for its mildness in shampoos and cleansers .
  • Industrial Use : Sodium dioctyl sulfosuccinate is utilized in adhesives and coatings but faces restrictions due to environmental toxicity .
  • Research : Sodium octyl sulfoacetate is analyzed via HPLC for purity assessments .

Safety and Environmental Impact :

  • Sodium methyl 2-sulfolaurate (MES) exhibits low aquatic toxicity and high biodegradability, aligning with green chemistry trends .
  • Sodium dioctyl sulfosuccinate has raised ecological concerns, prompting regulatory limits in food-contact materials .

Notes

Comparisons are based on structurally related compounds.

Methodological Consistency : Analytical methods (e.g., HPLC for sodium octyl sulfoacetate) ensure reproducibility in research settings .

Regulatory Status : Sulfosuccinates require stringent compliance with safety guidelines (e.g., GB9685-2008 in China) due to toxicity risks .

Biological Activity

Acetic acid, sulfo-, 1-methyl ester, sodium salt (often referred to as sodium methyl sulfonate) is a compound with various biological activities and applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C3H5NaO5S
  • Molecular Weight : 188.13 g/mol
  • CAS Number : 1022939-91-8

The biological activity of sodium methyl sulfonate is primarily attributed to its role as a surfactant and emulsifier. Its sulfonate group enhances its solubility in water, making it effective in various biological applications. The mechanism by which it exerts its effects includes:

  • Surfactant Activity : The compound reduces surface tension, facilitating the dispersion of other substances in aqueous solutions.
  • Emulsification : It stabilizes emulsions, which is crucial in drug formulations and cosmetic applications.
  • Biological Interactions : Sodium methyl sulfonate interacts with cellular membranes, potentially influencing cellular signaling pathways.

Biological Applications

  • Pharmaceutical Formulations : Sodium methyl sulfonate is used as an excipient in drug formulations to enhance solubility and bioavailability.
  • Agricultural Uses : It acts as a surfactant in pesticide formulations, improving the distribution and effectiveness of active ingredients.

Case Study 1: Surfactant Properties

A study investigated the surfactant properties of sodium methyl sulfonate in enhancing the solubility of poorly soluble drugs. The results demonstrated that the addition of sodium methyl sulfonate significantly improved drug solubility by reducing surface tension at the air-water interface, leading to better absorption in biological systems .

Case Study 2: Emulsification Efficiency

Another study focused on the emulsification efficiency of sodium methyl sulfonate when combined with various oils. The findings indicated that it outperformed traditional emulsifiers in stabilizing oil-in-water emulsions, making it a preferred choice for pharmaceutical and cosmetic formulations .

Toxicological Profile

The safety assessment of sodium methyl sulfonate indicates low toxicity levels. Studies have shown that it does not exhibit significant acute toxicity when administered orally or dermally in animal models. However, further long-term studies are necessary to fully understand its chronic effects .

Comparative Analysis

Property Sodium Methyl Sulfonate Docusate Sodium
Molecular Weight188.13 g/mol444.56 g/mol
Surfactant ActivityHighModerate
Primary UsePharmaceutical excipientLaxative
Toxicity LevelLowLow

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